5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol is a synthetic, second-generation purine nucleoside analog. [] It is classified as an antineoplastic agent, specifically an antimetabolite. [] In scientific research, 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol is primarily studied for its potential in inhibiting cancer cell growth.
5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol, commonly known as Clofarabine, is a purine nucleotide antimetabolite primarily used in the treatment of acute lymphoblastic leukemia. This compound is classified as an antineoplastic agent, functioning by interfering with DNA synthesis and repair, which is crucial for cancer cell proliferation.
Clofarabine was developed as a derivative of deoxyadenosine and has been synthesized through various methods. It is recognized for its effectiveness against certain types of leukemia, particularly in pediatric patients.
The synthesis of Clofarabine involves several key steps, often focusing on the modification of existing purine structures. Two notable patents describe methods for synthesizing Clofarabine:
The synthesis can be performed using standard organic chemistry techniques, including reflux conditions and chromatography for purification. Reaction intermediates are often monitored using spectroscopic methods to ensure proper formation.
Clofarabine has a complex molecular structure characterized by:
The stereochemistry of Clofarabine is significant for its biological activity, with specific configurations contributing to its effectiveness as an antimetabolite.
Clofarabine undergoes various chemical reactions that can modify its structure:
These reactions are typically performed under controlled conditions to avoid degradation of the sensitive purine structure. The choice of reagents and solvents can significantly influence reaction outcomes.
Clofarabine acts primarily by inhibiting DNA synthesis. It is incorporated into DNA in place of deoxyadenosine, leading to chain termination during replication. This mechanism disrupts cell division, particularly affecting rapidly proliferating cancer cells.
Clofarabine is primarily used in clinical oncology:
Clofarabine is systematically identified by the CAS Registry Number 127094-68-2 and the molecular formula C₁₀H₁₁ClFN₅O₃, corresponding to a molecular weight of 287.68 g/mol. The compound’s structural complexity arises from its stereochemically defined arabino-configuration, designated as (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol in IUPAC nomenclature. This nomenclature explicitly defines:
The SMILES notation (OC[C@H]1O[C@@H](N2C=NC3=C(N)N=C(Cl)N=C23)[C@H](F)C1
) and InChIKey (WDDPHFBMKLOVOX-AYQXTPAHSA-N
) encode its spatial topology, distinguishing it from non-fluorinated analogs like cladribine (CAS 4291-63-8) [1] [2]. The GHS classification includes precautionary warnings for handling, though specific hazard codes are undisclosed in public registries [1].
Table 1: Chemical Identifiers of Clofarabine
Identifier Type | Value |
---|---|
Systematic Name | (2R,3R,4S,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol |
CAS Registry No. | 127094-68-2 |
Molecular Formula | C₁₀H₁₁ClFN₅O₃ |
Molecular Weight | 287.68 g/mol |
SMILES | OC[C@H]1OC@@HC@HC1 |
InChIKey | WDDPHFBMKLOVOX-AYQXTPAHSA-N |
Clofarabine originated from rational drug design efforts at the University of Alabama (1980s–1990s) to optimize the antileukemic activity of vidarabine and cladribine. Key innovations included:
Industrial scale-up was achieved via a 12-step chemical synthesis starting from D-arabinose, as patented in WO2015162175A1. Critical advancements involved:
Regulatory milestones include:
Clofarabine is pharmacologically classified as an antimetabolite/antiviral agent (ATC code: L01BB06). Its therapeutic relevance stems from dual mechanisms:
Structurally, it belongs to the second-generation purine nucleoside analogs, differing from predecessors through:
Table 2: Pharmacological Comparison with Analogous Nucleosides
Nucleoside | Key Structural Features | Primary Mechanism | Clinical Indication |
---|---|---|---|
Clofarabine | 2-chloro, 2'-fluoro, arabino-sugar | dNTP depletion, DNMT1 inhibition | Refractory ALL, AML |
Cladribine (CAS 4291-63-8) | 2-chloro, deoxyribose | DNA polymerase inhibition, ADP ribosylation | Hairy cell leukemia |
Fludarabine | 2-fluoro-ara-adenine | Ribonucleotide reductase inhibition | Chronic lymphocytic leukemia |
Table 3: Core Pharmacological Mechanisms
Mechanism | Biochemical Target | Effect | Inhibition Constant (Km/Ki) |
---|---|---|---|
Phosphorylation Activation | Deoxycytidine kinase (dCK) | Triphosphate formation | 4.2 μM |
dNTP Pool Depletion | Ribonucleotide reductase | Catalytic subunit M1 binding | 16 nM |
DNA Chain Termination | DNA polymerase α/δ | Incorporation opposite thymidine | 93% efficiency |
Epigenetic Reprogramming | DNMT1 | Hypomethylation of CpG islands | 74% inhibition at 0.5 μM |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4